

An In-depth Technical Guide to Ethyl 3-hydroxycyclobutanecarboxylate: From Procurement to Application

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 3-hydroxycyclobutanecarboxylate</i>
Cat. No.:	B176631

[Get Quote](#)

Abstract

Ethyl 3-hydroxycyclobutanecarboxylate, a versatile and increasingly pivotal building block in modern medicinal chemistry, offers a unique four-membered carbocyclic scaffold that imparts desirable conformational constraints and metabolic stability to drug candidates. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the commercial availability, synthetic methodologies, quality control protocols, and diverse applications of this compound. By synthesizing technical data with practical, field-proven insights, this document aims to serve as an essential resource for leveraging the full potential of **Ethyl 3-hydroxycyclobutanecarboxylate** in the synthesis of novel therapeutics.

Introduction: The Rising Prominence of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a sought-after structural motif in drug discovery.^[1] Its unique puckered three-dimensional structure provides a scaffold that can improve metabolic stability, reduce planarity, and orient key pharmacophoric groups in a conformationally restricted manner.^[1] **Ethyl 3-hydroxycyclobutanecarboxylate** (CAS No: 17205-02-6) serves as a readily accessible and

highly functionalized entry point to this valuable chemical space.[\[2\]](#)[\[3\]](#) The presence of both a hydroxyl and an ester group allows for a wide range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex bioactive molecules.[\[2\]](#)

This guide will provide a holistic overview of **Ethyl 3-hydroxycyclobutanecarboxylate**, beginning with its commercial landscape and procurement strategies. It will then explore the primary synthetic routes, emphasizing the underlying chemical principles and process optimization. Detailed analytical protocols for quality assurance will be presented, followed by a discussion of its applications in the synthesis of pharmaceutically relevant compounds. Finally, essential safety and handling information will be provided to ensure its responsible use in a laboratory setting.

Commercial Availability and Procurement

Ethyl 3-hydroxycyclobutanecarboxylate is commercially available from a variety of chemical suppliers, catering to both research and bulk-scale needs. When sourcing this compound, it is crucial to consider factors such as purity, isomeric composition (cis/trans ratio), and the supplier's quality management systems.

Table 1: Representative Commercial Suppliers of **Ethyl 3-hydroxycyclobutanecarboxylate**

Supplier	Purity	Available Quantities	Notes
Sigma-Aldrich	≥96%	Grams to Kilograms	Often available as a mixture of cis and trans isomers.
BOC Sciences	Custom	Research to Bulk	Building block for custom synthesis projects. [3]
SynQuest Laboratories	95.0%	Grams	Provides detailed product specifications. [4]
Alfa Chemistry	High-Quality	Catalog and Custom	ISO 9001:2015 certified supplier. [5]
BLD Pharmatech	Research Grade	Milligrams to Kilograms	Supplier to pharmaceutical companies and research organizations. [5][6]
ChemScene	≥96%	Milligrams to Grams	Available through distributors like Fisher Scientific. [7]
Ambeed, Inc.	High Purity	Grams to Bulk	Specializes in building blocks and advanced intermediates. [5]

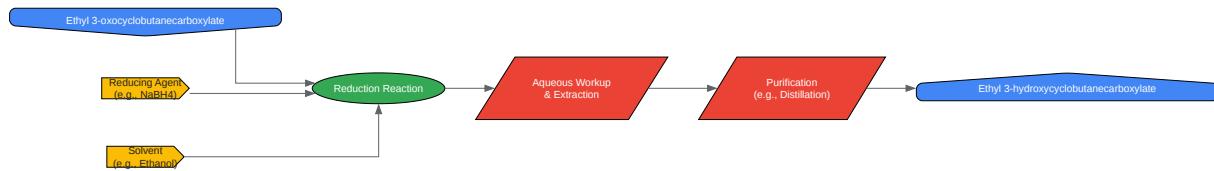
Procurement Considerations:

- Purity: For most applications, a purity of ≥95% is acceptable. However, for sensitive downstream reactions or in late-stage drug development, higher purity may be required.
- Isomeric Ratio: The commercial product is often a mixture of cis and trans isomers. The specific ratio can influence the stereochemical outcome of subsequent reactions. If a specific isomer is required, it may need to be separated or synthesized stereoselectively.

- Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity, identity (confirmed by techniques like NMR and GC-MS), and other relevant physical properties.

Synthesis and Manufacturing Overview

While commercially available, understanding the synthetic routes to **Ethyl 3-hydroxycyclobutanecarboxylate** is crucial for process development, cost analysis, and troubleshooting. The most common laboratory and industrial-scale syntheses often start from Ethyl 3-oxocyclobutanecarboxylate.


Reduction of Ethyl 3-oxocyclobutanecarboxylate

A prevalent and straightforward method for synthesizing **Ethyl 3-hydroxycyclobutanecarboxylate** is the reduction of the corresponding ketone, Ethyl 3-oxocyclobutanecarboxylate (CAS No: 87121-89-9).[8]

Reaction Scheme: $\text{EtOOC-C}_4\text{H}_5=\text{O} + [\text{Reducing Agent}] \rightarrow \text{EtOOC-C}_4\text{H}_6\text{-OH}$

Common Reducing Agents and Considerations:

- Sodium borohydride (NaBH_4): A mild and selective reducing agent suitable for this transformation. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature.
- Lithium aluminium hydride (LiAlH_4): A more powerful reducing agent that can also be used. However, it is less selective and requires anhydrous conditions and careful handling.
- Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Raney nickel, palladium on carbon). It is an effective method, particularly for large-scale production, and can sometimes offer stereocontrol depending on the catalyst and conditions.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Ethyl 3-hydroxycyclobutanecarboxylate** via reduction.

Other Synthetic Approaches

While reduction is common, other methods have been reported in the literature, including multi-step sequences starting from different precursors. For instance, some patented methods describe the preparation of 3-oxocyclobutanecarboxylic acid, which can then be esterified and reduced.[9]

The Reformatsky reaction, which involves the reaction of an α -halo ester with a carbonyl compound in the presence of zinc, is a classic method for forming β -hydroxy esters.[10][11][12][13][14] While not the most direct route to this specific cyclobutane derivative, the principles of this reaction are fundamental in organic synthesis.

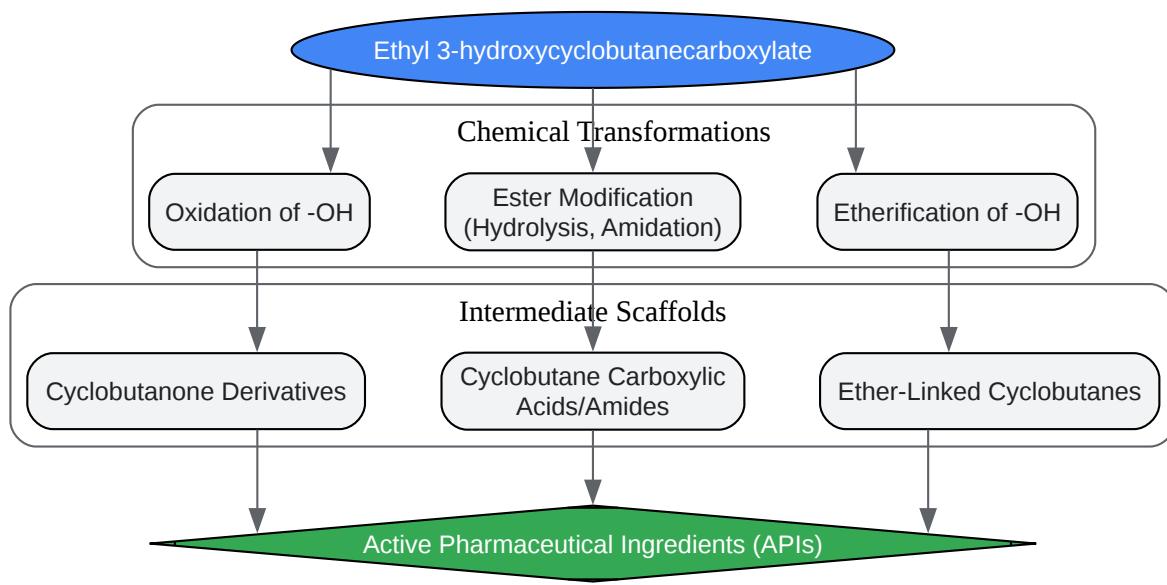
Quality Control and Analytical Methods

Ensuring the identity and purity of **Ethyl 3-hydroxycyclobutanecarboxylate** is paramount for its successful use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Key Analytical Techniques for Quality Control

Technique	Purpose	Key Observables
¹ H NMR	Structural elucidation and purity assessment	Chemical shifts and integration of protons on the cyclobutane ring, ethyl group, and hydroxyl group.
¹³ C NMR	Structural confirmation	Chemical shifts of the carbonyl carbon, carbons of the cyclobutane ring, and the ethyl group.
GC-MS	Purity assessment and identification of volatile impurities	Retention time and mass spectrum of the main component and any impurities.
FTIR	Functional group identification	Characteristic absorption bands for the hydroxyl (O-H) and ester carbonyl (C=O) groups.

Exemplary Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)


- Sample Preparation: Prepare a dilute solution of **Ethyl 3-hydroxycyclobutanecarboxylate** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute.
 - Carrier Gas: Helium at a constant flow rate.

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
- Data Analysis: Integrate the peak corresponding to **Ethyl 3-hydroxycyclobutanecarboxylate** and any impurity peaks. Calculate the purity based on the relative peak areas. Compare the obtained mass spectrum with a reference spectrum for confirmation of identity.

Applications in Medicinal Chemistry and Drug Discovery

Ethyl 3-hydroxycyclobutanecarboxylate is a valuable building block for introducing the cyclobutane scaffold into drug candidates. Its bifunctional nature allows for diverse synthetic elaborations.

- As a Chiral Building Block: While often supplied as a racemic mixture, the individual enantiomers of related hydroxy esters are crucial in stereoselective synthesis.[\[15\]](#) The principles of using such chiral synthons are directly applicable to **Ethyl 3-hydroxycyclobutanecarboxylate**, where the hydroxyl group can be used to direct stereoselective reactions or can be resolved to obtain enantiomerically pure material.
- Scaffold for Bioactive Molecules: The cyclobutane ring can act as a rigid spacer or a conformational lock in a larger molecule. The hydroxyl group can be further functionalized (e.g., through oxidation, etherification, or conversion to a leaving group), and the ester can be hydrolyzed, reduced, or converted to an amide.
- Isosteric Replacement: The cyclobutane ring can be used as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, to improve physicochemical properties like solubility and metabolic stability.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **Ethyl 3-hydroxycyclobutanecarboxylate** in generating diverse scaffolds for APIs.

Safe Handling and Storage

Proper handling and storage of **Ethyl 3-hydroxycyclobutanecarboxylate** are essential for laboratory safety.

- Hazards: This compound may cause skin, eye, and respiratory irritation.[8][16] It is important to avoid contact and inhalation.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18] Keep away from strong oxidizing agents.[19]

- Spill Response: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for disposal.[20] For larger spills, follow institutional emergency procedures.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.[17]
 - Skin: Wash off immediately with soap and plenty of water.[17]
 - Inhalation: Move to fresh air.[17]
 - Ingestion: Rinse mouth with water and seek medical attention.[17]

Conclusion

Ethyl 3-hydroxycyclobutanecarboxylate has emerged as a key building block for medicinal chemists seeking to incorporate the unique and beneficial properties of the cyclobutane scaffold into their drug candidates. Its commercial availability, coupled with well-established synthetic and analytical protocols, makes it an accessible and reliable starting material. A thorough understanding of its procurement, synthesis, quality control, and safe handling, as detailed in this guide, will empower researchers to effectively utilize this versatile compound in the pursuit of novel and improved therapeutics.

References

- Chinachemnet.**Ethyl 3-hydroxycyclobutanecarboxylate**.
- MySkinRecipes.**Ethyl 3-hydroxycyclobutanecarboxylate**.
- PubChem.Ethyl 3-hydroxycyclobutane-1-carboxylate.
- DC Fine Chemicals.Understanding the Properties and Uses of Ethyl (R)-3-hydroxybutanoate.
- Chemcd.17205-02-6 **ETHYL 3-HYDROXYCYCLOBUTANE CARBOXYLATE**,Suppliers,Manufacturer_Chemical Cloud Database.
- SATHEE.Chemistry Reformatsky Reaction.
- Cambridge University Press.Reformatsky Reaction.
- Wikipedia.Reformatsky reaction.
- Scribd.Reformatsky Reaction.

- ChemBK.ethyl 3-hydroxycyclobutane-1-carboxylate.
- ChemicalRegister.com.3-Hydroxy-cyclobutanecarboxylic acid ethyl ester (CAS No. 17205-02-6) Suppliers.
- PubChem.Ethyl 3-oxocyclobutanecarboxylate.
- Organic Syntheses.Butanoic acid, 3-hydroxy-, ethyl ester, (S)-.
- Organic Syntheses.Working with Hazardous Chemicals.
- PubMed.Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine.
- Google Patents.CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
- PubMed Central.Cyclobutanes in Small-Molecule Drug Candidates.
- MiMeDB.Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 3-hydroxycyclobutanecarboxylate [myskinrecipes.com]
- 3. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 4. CAS 17205-02-6 | 2229-1-29 | MDL MFCD09758972 | Ethyl 3-hydroxycyclobutanecarboxylate | SynQuest Laboratories [synquestlabs.com]
- 5. 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester (CAS No. 17205-02-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. 17205-02-6|Ethyl 3-hydroxycyclobutanecarboxylate|BLD Pharm [bldpharm.com]
- 7. Chemscene ChemScene | Ethyl 3-hydroxycyclobutanecarboxylate | 5G | CS-0044007 | Fisher Scientific [fishersci.com]
- 8. Ethyl 3-oxocyclobutanecarboxylate | C7H10O3 | CID 22467070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 10. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 11. Chemicals [chemicals.thermofisher.cn]
- 12. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. nbinno.com [nbino.com]
- 16. Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. WERCS Studio - Application Error [assets.thermofisher.cn]
- 18. chembk.com [chembk.com]
- 19. fishersci.com [fishersci.com]
- 20. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-hydroxycyclobutanecarboxylate: From Procurement to Application]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176631#commercial-availability-of-ethyl-3-hydroxycyclobutanecarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com